3-Amino-3-deoxy-D-mannose HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-deoxy-D-mannose hydrochloride is a biochemical reagent primarily used in glycobiology research. This compound is a derivative of D-mannose, where the hydroxyl group at the third carbon is replaced by an amino group, and it is often used in its hydrochloride salt form to enhance its stability and solubility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-deoxy-D-mannose hydrochloride typically involves the selective amination of D-mannose. One common method includes the use of ammonia or other amine sources to replace the hydroxyl group at the third carbon position. The reaction is often carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 3-Amino-3-deoxy-D-mannose hydrochloride may involve large-scale chemical reactors where D-mannose is treated with ammonia or other amine sources. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the yield and minimize by-products. The final product is then purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-deoxy-D-mannose hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-deoxy-D-mannose hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycosylation processes and the role of sugars in biological systems.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of biochemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 3-Amino-3-deoxy-D-mannose hydrochloride involves its interaction with specific enzymes and proteins involved in glycosylation. The compound can act as a substrate or inhibitor for these enzymes, thereby affecting the glycosylation pathways. This interaction can lead to changes in the structure and function of glycoproteins and other glycoconjugates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Mannosamine hydrochloride: Another amino sugar with similar properties but differs in the position of the amino group.
2-Amino-2-deoxy-D-glucose: Similar structure but with the amino group at the second carbon position.
N-Acetyl-D-mannosamine: An acetylated derivative of D-mannosamine.
Uniqueness
3-Amino-3-deoxy-D-mannose hydrochloride is unique due to its specific structure, which allows it to participate in distinct biochemical pathways and reactions. Its ability to act as a substrate or inhibitor in glycosylation processes makes it valuable for research in glycobiology and related fields.
Eigenschaften
Molekularformel |
C6H14ClNO5 |
---|---|
Molekulargewicht |
215.63 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-5(3(10)1-8)6(12)4(11)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4-,5+,6-;/m1./s1 |
InChI-Schlüssel |
ADFOMBKCPIMCOO-PVCLPBLSSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@H]([C@@H](C=O)O)N)O)O)O.Cl |
Kanonische SMILES |
C(C(C(C(C(C=O)O)N)O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.